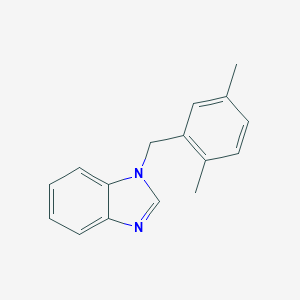
1-(2,5-dimethylbenzyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylbenzyl)-1H-benzimidazole, also known as DMBI, is a benzimidazole derivative that has been extensively studied for its potential applications in various scientific fields. This compound is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. DMBI has a molecular weight of 221.3 g/mol and a melting point of 158-160°C. In
科学研究应用
1-(2,5-dimethylbenzyl)-1H-benzimidazole has been studied for its potential applications in various scientific fields such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, 1-(2,5-dimethylbenzyl)-1H-benzimidazole has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. It does so by inducing cell cycle arrest and apoptosis in these cells. In neuroprotection, 1-(2,5-dimethylbenzyl)-1H-benzimidazole has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In antimicrobial activity, 1-(2,5-dimethylbenzyl)-1H-benzimidazole has been shown to have potent activity against various bacteria and fungi.
作用机制
The mechanism of action of 1-(2,5-dimethylbenzyl)-1H-benzimidazole is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 1-(2,5-dimethylbenzyl)-1H-benzimidazole induces cell cycle arrest by upregulating the expression of p21 and p27, which are cell cycle inhibitors. It also induces apoptosis by activating caspase-3 and -9 and downregulating the expression of anti-apoptotic proteins such as Bcl-2. In neuroprotection, 1-(2,5-dimethylbenzyl)-1H-benzimidazole reduces oxidative stress by upregulating the expression of antioxidant enzymes such as superoxide dismutase and catalase. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects
1-(2,5-dimethylbenzyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. In cancer cells, 1-(2,5-dimethylbenzyl)-1H-benzimidazole inhibits cell proliferation and induces apoptosis. It also reduces the expression of angiogenic factors such as VEGF and MMP-9, which are involved in tumor growth and metastasis. In neuroprotection, 1-(2,5-dimethylbenzyl)-1H-benzimidazole reduces oxidative stress and inflammation, which are involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. In antimicrobial activity, 1-(2,5-dimethylbenzyl)-1H-benzimidazole inhibits the growth of various bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
实验室实验的优点和局限性
1-(2,5-dimethylbenzyl)-1H-benzimidazole has several advantages for lab experiments such as its solubility in organic solvents, its stability under various conditions, and its potency against various targets. However, 1-(2,5-dimethylbenzyl)-1H-benzimidazole also has some limitations such as its low water solubility, which can limit its use in aqueous systems. It also has a high melting point, which can make it difficult to handle in some experiments.
未来方向
There are several future directions for 1-(2,5-dimethylbenzyl)-1H-benzimidazole research. In cancer research, 1-(2,5-dimethylbenzyl)-1H-benzimidazole can be further studied for its potential as a chemotherapeutic agent and its synergistic effects with other drugs. In neuroprotection, 1-(2,5-dimethylbenzyl)-1H-benzimidazole can be further studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In antimicrobial activity, 1-(2,5-dimethylbenzyl)-1H-benzimidazole can be further studied for its potential as a new class of antibiotics and its effects on multidrug-resistant bacteria. Overall, 1-(2,5-dimethylbenzyl)-1H-benzimidazole has great potential for various scientific applications and warrants further research.
合成方法
1-(2,5-dimethylbenzyl)-1H-benzimidazole can be synthesized through a one-pot reaction of o-phenylenediamine and 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.
属性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-12-7-8-13(2)14(9-12)10-18-11-17-15-5-3-4-6-16(15)18/h3-9,11H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUYGLBHEVVUBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-1H-benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


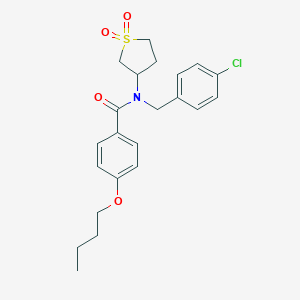

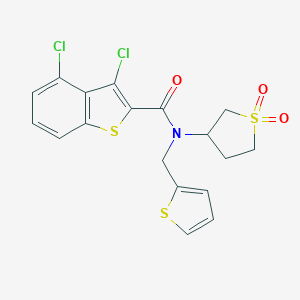

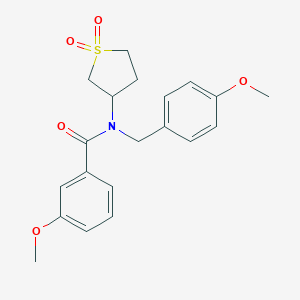
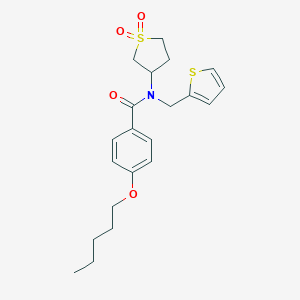
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-3-methoxybenzamide](/img/structure/B384971.png)
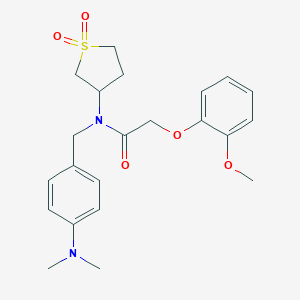
![4-bromo-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide](/img/structure/B384975.png)
![2-(2-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B384976.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-3,4,5-trimethoxybenzamide](/img/structure/B384977.png)
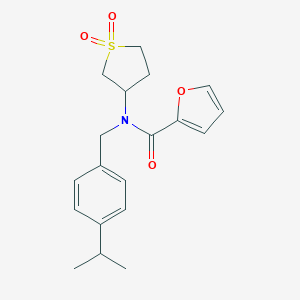
![N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-4-pentoxybenzamide](/img/structure/B384982.png)